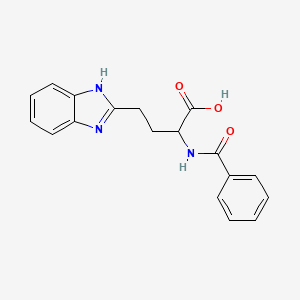

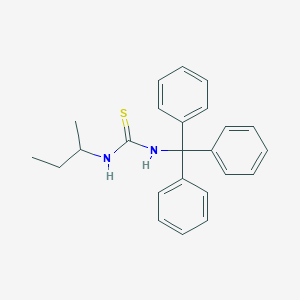

![molecular formula C14H12N4O2 B5554218 1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to a class of heterocyclic compounds, which have garnered interest due to their unique chemical and physical properties. These compounds are known for their varied applications in the field of chemistry and materials science, among others.

Synthesis Analysis

The synthesis of similar pyrimido[4,5-d]pyrimidine derivatives involves regioselective amination of condensed pyrimidines, utilizing alkylamides in liquid ammonia with an oxidizing agent such as KMnO4 or Ag(C5H5N)2MnO4. This process yields amino derivatives through a controlled reaction mechanism (Gulevskaya et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed through various techniques, including hydrogen bonding and pi-pi stacking interactions. For instance, some derivatives show molecules linked by paired C-H...O hydrogen bonds to form dimers, which are further linked into chains by pi-pi stacking interactions (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity of these compounds can be manipulated by substituting different functional groups. For example, the reaction of 6-amino-1,3-dimethyluracil with arylalkanone Mannich bases under optimized conditions leads to the formation of pyridopyrimidine derivatives, showcasing the synthetic versatility of these compounds (Girreser et al., 2004).

Physical Properties Analysis

The physical properties of pyrimido[4,5-d]pyrimidine derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the pyrimidine ring. These properties are critical in determining the compound's application in various fields (Noguchi et al., 1988).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles and electrophiles, are key to understanding the potential applications of these compounds. The introduction of different substituents can lead to a wide range of reactions, providing a diverse array of pyrimido[4,5-d]pyrimidine derivatives with various chemical functionalities (Gelling & Wibberley, 1969).

特性

IUPAC Name |

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-17-12-10(13(19)18(2)14(17)20)8-15-11(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPXCUKESUDFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C(=O)N(C1=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)